molecular formula C19H27N3O2 B1521199 tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate CAS No. 1181458-58-1

tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate

Cat. No. B1521199
M. Wt: 329.4 g/mol
InChI Key: UQJNAVAVPRBBMW-UHFFFAOYSA-N
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Description

“tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate” is a chemical compound with the molecular formula C19H27N3O2 and a molecular weight of 329.44 . It is typically stored at room temperature and has a physical form of powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H27N3O2/c1-19(2,3)24-18(23)21-15-8-10-22(11-9-15)13-14-12-20-17-7-5-4-6-16(14)17/h4-7,12,15,20H,8-11,13H2,1-3H3,(H,21,23) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of approximately 496.9°C at 760 mmHg and a predicted density of approximately 1.2 g/cm3 . Its refractive index is predicted to be n20D 1.60 .

Scientific Research Applications

Isomorphous Crystal Structures and Hydrogen Bonding

Research by Baillargeon et al. (2017) explored the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamates. This study highlighted the significance of simultaneous hydrogen and halogen bonds involving carbonyl groups, which are crucial for understanding the molecular interactions and crystal packing of these compounds (Baillargeon et al., 2017).

Chemoselective Transformation of Amino Protecting Groups

Sakaitani and Ohfune (1990) investigated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. Their work demonstrated the versatility of silyl carbamate groups in organic synthesis, particularly in the protection and deprotection strategies for amino groups, which is relevant to the manipulation of compounds like tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate (Sakaitani & Ohfune, 1990).

Synthesis and Structural Analysis

Weber et al. (1995) provided insights into the synthesis and structural analysis of a compound structurally related to tert-butyl carbamates. Their work contributes to the understanding of the stereochemistry and molecular interactions within such compounds, which is essential for designing molecules with desired properties (Weber et al., 1995).

Building Blocks in Organic Synthesis

Guinchard et al. (2005) highlighted the use of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents, showcasing their potential as building blocks in organic synthesis. This research underscores the utility of carbamate derivatives in constructing complex organic molecules, relevant to the broader applications of tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate (Guinchard et al., 2005).

properties

IUPAC Name

tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)21-15-8-10-22(11-9-15)13-14-12-20-17-7-5-4-6-16(14)17/h4-7,12,15,20H,8-11,13H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJNAVAVPRBBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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